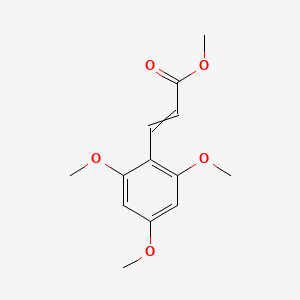
Methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C13H16O5 It is a derivative of cinnamic acid and features a trimethoxyphenyl group attached to a propenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. For this compound, 2,4,6-trimethoxybenzaldehyde is reacted with methyl acrylate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond in the propenoate moiety to a single bond, forming saturated esters.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(2,4,6-trimethoxyphenyl)propanoic acid.
Reduction: Formation of methyl 3-(2,4,6-trimethoxyphenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-microbial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. It can also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate
- Methyl 3-(2,3,4-trimethoxyphenyl)prop-2-enoate
- Methyl 3-(2,4,5-trimethoxyphenyl)prop-2-enoate
Uniqueness
Methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate is unique due to the specific positioning of the methoxy groups on the aromatic ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other trimethoxyphenyl derivatives .
Propriétés
Numéro CAS |
847646-83-7 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
methyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O5/c1-15-9-7-11(16-2)10(12(8-9)17-3)5-6-13(14)18-4/h5-8H,1-4H3 |
Clé InChI |
WHUVQPGRRWPJGS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C=CC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



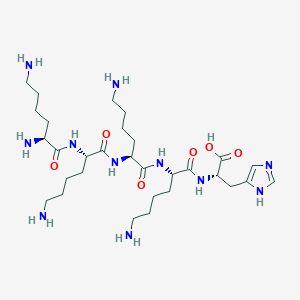
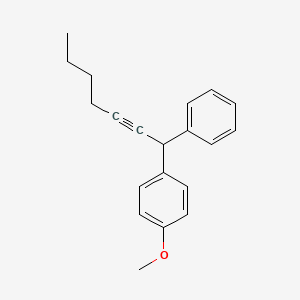
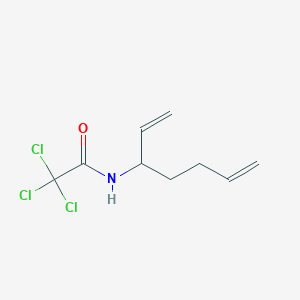
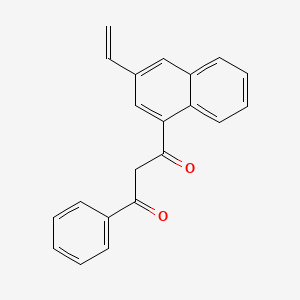

![8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole](/img/structure/B14186321.png)
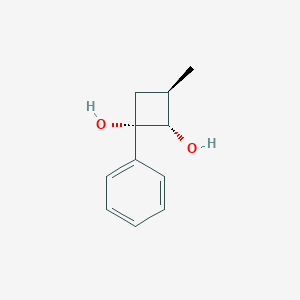
![4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B14186328.png)
![3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B14186341.png)
![(3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one](/img/structure/B14186348.png)
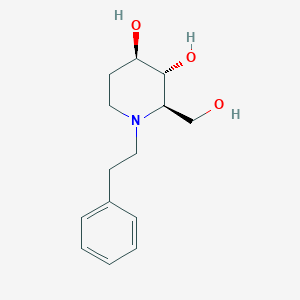
![(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone](/img/structure/B14186356.png)
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
